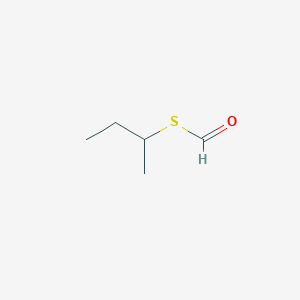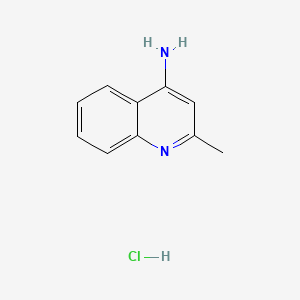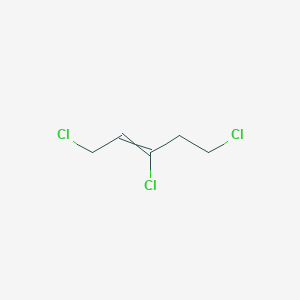
1,3,5-Trichloropent-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Trichloropent-2-ene is an organic compound with the molecular formula C5H7Cl3 It is a chlorinated derivative of pentene, characterized by the presence of three chlorine atoms attached to the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5-Trichloropent-2-ene can be synthesized through various methods. One common approach involves the chlorination of pent-2-ene using chlorine gas under controlled conditions. The reaction typically requires a catalyst, such as iron(III) chloride, to facilitate the chlorination process. The reaction is carried out at a temperature range of 50-70°C to ensure optimal yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Trichloropent-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, using appropriate reagents.
Addition Reactions: The double bond in the compound allows for addition reactions with halogens, hydrogen, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form chlorinated aldehydes or ketones, while reduction can yield less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia can be used for nucleophilic substitution reactions.
Addition: Halogens (e.g., bromine) or hydrogen gas in the presence of a catalyst (e.g., palladium) are common reagents for addition reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst are employed.
Major Products Formed
Substitution: Formation of compounds like 1,3,5-trihydroxypent-2-ene or 1,3,5-triaminopent-2-ene.
Addition: Formation of 1,3,5-tribromopentane or 1,3,5-trichloropentane.
Oxidation: Formation of chlorinated aldehydes or ketones.
Reduction: Formation of less chlorinated pentenes or pentanes.
Applications De Recherche Scientifique
1,3,5-Trichloropent-2-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce chlorine atoms into various molecules.
Biology: Studied for its potential antimicrobial properties, particularly against certain bacterial strains.
Medicine: Investigated for its potential use in developing new pharmaceuticals with unique biological activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other chlorinated compounds.
Mécanisme D'action
The mechanism of action of 1,3,5-Trichloropent-2-ene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Trichlorobenzene: Another chlorinated compound with three chlorine atoms attached to a benzene ring.
1,1,2-Trichloroethane: A chlorinated derivative of ethane with three chlorine atoms.
1,2,3-Trichloropropane: A chlorinated propane derivative with three chlorine atoms.
Uniqueness
1,3,5-Trichloropent-2-ene is unique due to its specific structure, which combines a double bond with three chlorine atoms This combination imparts distinct reactivity and properties compared to other chlorinated compounds
Propriétés
Numéro CAS |
34909-84-7 |
|---|---|
Formule moléculaire |
C5H7Cl3 |
Poids moléculaire |
173.46 g/mol |
Nom IUPAC |
1,3,5-trichloropent-2-ene |
InChI |
InChI=1S/C5H7Cl3/c6-3-1-5(8)2-4-7/h1H,2-4H2 |
Clé InChI |
VWJMDXWNMZGMCL-UHFFFAOYSA-N |
SMILES canonique |
C(CCl)C(=CCCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683634.png)
![10-Methyl-2,3,4,4a-tetrahydro-1h-pyrido[2,1-b][1,3]benzothiazol-10-ium bromide](/img/structure/B14683636.png)
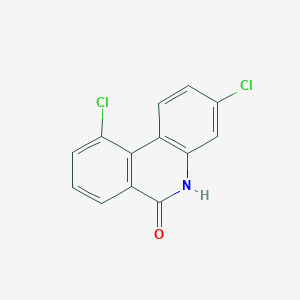
![1,5-Naphthalenedisulfonic acid, 3,3'-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, tetrasodium salt](/img/structure/B14683643.png)
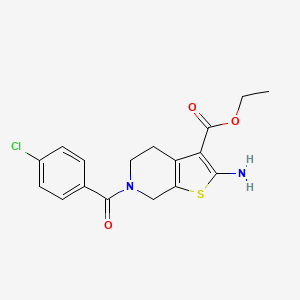
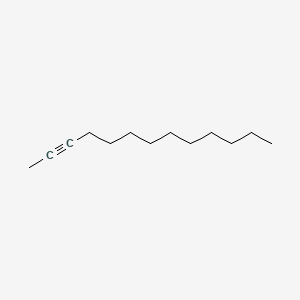
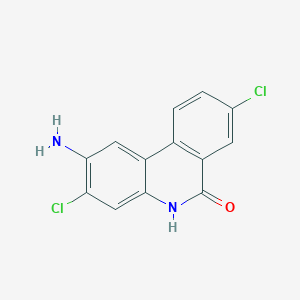
![Benzenesulfonic acid, 3,3'-[carbonylbis(imino-4,1-phenyleneazo)]bis-](/img/structure/B14683686.png)
![Bicyclo[4.1.0]hept-2-ene-7-carboxamide](/img/structure/B14683688.png)
![(E)-1-([1,1'-Biphenyl]-4-yl)-N-(4-butylphenyl)methanimine](/img/structure/B14683691.png)
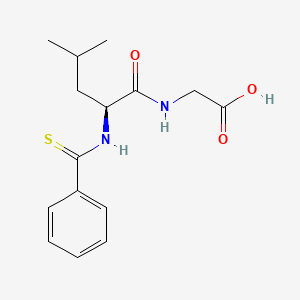
![tert-butyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B14683707.png)
